

M3258: A Technical Guide to a Selective LMP7 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8).[1][2][3] Its reversible and specific mechanism of action presents a promising therapeutic strategy, particularly in hematological malignancies like multiple myeloma, by targeting cellular protein homeostasis with greater precision than pan-proteasome inhibitors.[3] [4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and relevant experimental protocols for M3258.

Chemical Structure and Properties

M3258 is an amido boronic acid derivative.[5] The boronic acid moiety is crucial for its reversible covalent interaction with the active site of the LMP7 subunit.[4]

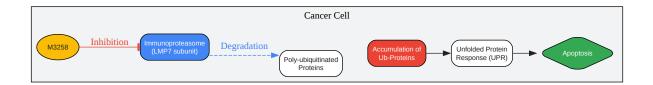


| Property | Value | Reference | |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|--|
| Chemical Name | B-[(1R)-2-(3-benzofuranyl)-1- [[(1S,2R,4R)-7- oxabicyclo[2.2.1]hept-2- ylcarbonyl]amino]ethyl]-boronic acid | [6] | |
| Molecular Formula | C17H20BNO5 | [6] | |
| Molecular Weight | 329.16 g/mol | [1][7] | |
| CAS Number | 2285330-15-4 | [1][2][6] | |
| Appearance | White to off-white solid | [1] | |
| SMILES | OB(O)INVALID-LINK ([H])O[C@@]2([H])C1)=O">C @@HCC3=COC4=CC=CC=C 34 | | |
| InChI Key | RFQDLTYXNINJON- OYNZBZHQSA-N | [6] | |
| Solubility | Soluble in DMSO (30 mg/ml) | [6] | |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [6] | |

Mechanism of Action

The ubiquitin-proteasome system is a critical pathway for protein degradation, maintaining cellular homeostasis. The immunoproteasome is a specific form of the proteasome predominantly expressed in hematopoietic cells.[2][5] M3258 selectively inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[2] This inhibition leads to a disruption of the degradation of poly-ubiquitinated proteins, causing an accumulation of these proteins within the cell.[2] The resulting proteotoxic stress triggers the unfolded protein response (UPR) and ultimately induces apoptosis in cancer cells, particularly those dependent on immunoproteasome function like multiple myeloma cells.[1][2]





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Figure 1: Mechanism of action of M3258.

Preclinical Pharmacology Potency and Selectivity

M3258 demonstrates high potency against the LMP7 subunit with impressive selectivity over other proteasome subunits.[1]

| Target | IC50 (nM) | Reference |
|--------------------|-----------|-----------|
| Human LMP7 (β5i) | 3.6 - 4.1 | [1] |
| Human β5c | 2519 | [1] |
| Human LMP2 (β1i) | >10,000 | [8] |
| Human MECL-1 (β2i) | >30,000 | |
| Human β1c | >10,000 | [8] |
| Human β2c | >10,000 | [8] |

Cellular Activity

In cellular assays, **M3258** effectively inhibits LMP7 and induces downstream effects in multiple myeloma and triple-negative breast cancer (TNBC) cell lines.



| Cell Line | Assay | EC50 / IC50 (nM) | Reference |
|-------------------|------------------------------------|-------------------|-----------|
| MM.1S | Cellular LMP7 Inhibition | 3.4 | [1] |
| MM.1S | Ubiquitinated Protein Accumulation | 1980 | [1] |
| MM.1S | Caspase 3/7 Activity (Apoptosis) | 420 | [1] |
| MM.1S | Cell Viability | 367 | [1] |
| U266B1 | Cellular LMP7 Inhibition | Potent Inhibition | [1] |
| BCX-010 (TNBC) | LMP7 Proteolytic Activity | 20 | |
| SUM-149 PT (TNBC) | LMP7 Proteolytic Activity | 210 | _ |
| FC-IBC02 (TNBC) | LMP7 Proteolytic Activity | 1210 | _ |
| HCC1187 (TNBC) | LMP7 Proteolytic Activity | 10 | |

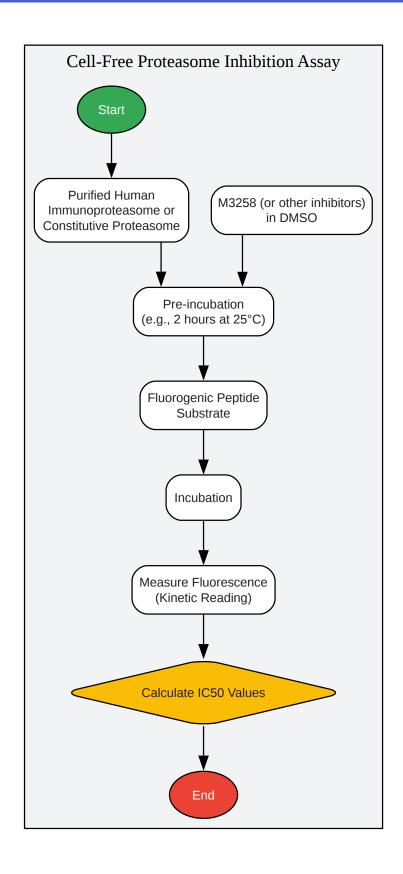
In Vivo Efficacy

M3258 has shown significant anti-tumor efficacy in various xenograft models of multiple myeloma and has been observed to modulate the tumor microenvironment in a model of TNBC.[1] It has demonstrated superior or comparable efficacy to the pan-proteasome inhibitors bortezomib and ixazomib in certain models.[3]

Experimental Protocols Proteasome Subunit Inhibition Assay (Cell-Free)

This assay assesses the direct inhibitory activity of M3258 on purified proteasome subunits.





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Figure 2: Workflow for cell-free proteasome inhibition assay.



Methodology:

- Purified human immunoproteasome (e.g., 0.25 nmol/L) or constitutive proteasome (e.g., 1.25 nmol/L) is pre-incubated with varying concentrations of M3258 (typically diluted in DMSO) in an appropriate buffer (e.g., 20 mmol/L Tris pH 7.5, 0.03% SDS, 1 mmol/L EDTA) for 2 hours at 25°C.
- A fluorogenic peptide substrate specific for the subunit being assayed is added to initiate the reaction.
- The fluorescence intensity is measured over time using a plate reader.
- The rate of substrate cleavage is determined, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular LMP7 Activity Assay

This assay measures the inhibition of LMP7 activity within intact cells.

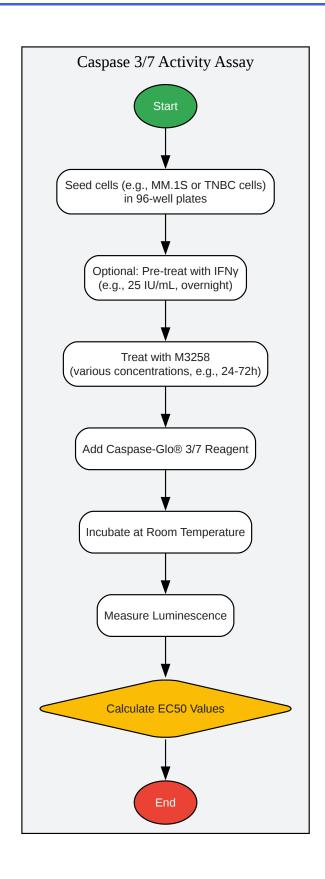
Methodology:

- Human multiple myeloma cells (e.g., MM.1S) are seeded in 96-well plates.
- Cells are treated with a range of M3258 concentrations for a specified time (e.g., 2 hours).
- A cell-permeable substrate that becomes fluorescent upon cleavage by LMP7 is added to the cells.
- The fluorescence is measured, and IC50 values are determined.

Caspase 3/7 Activity Assay (Apoptosis)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.





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